

Application Notes and Protocols: Prinaberel (ERB-041) in In Vitro Cell Culture

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Compound of Interest

Compound Name: Prinaberel

Cat. No.: B1683874

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Prinaberel** (also known as ERB-041 or WAY-202041) is a synthetic, non-steroidal, and highly potent and selective agonist for the estrogen receptor β (ER β).^{[1][2]} It exhibits over 200-fold selectivity for ER β over ER α , making it a valuable tool for investigating the specific roles of ER β in various biological processes.^[1] Research has demonstrated its potential in modulating cancer cell proliferation, differentiation, apoptosis, and inflammation, primarily through the dampening of the WNT/ β -catenin and PI3K/AKT signaling pathways.^{[1][3][4]} These application notes provide detailed protocols for the in vitro use of **Prinaberel** in cell culture experiments.

Data Presentation

Table 1: Binding Affinity of Prinaberel (ERB-041)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of **Prinaberel** for estrogen receptor β from different species, indicating its high affinity.

Species	Receptor	IC ₅₀ Value
Human	ER β	5.4 nM ^[1]
Rat	ER β	3.1 nM ^[1]
Mouse	ER β	3.7 nM ^[1]

Table 2: Summary of In Vitro Effects of Prinaberel (ERB-041) on Various Cancer Cell Lines

This table outlines the experimental conditions and observed biological effects of **Prinaberel** treatment on different cancer cell lines.

Cell Line	Cancer Type	Concentration	Duration	Key Observed Effects
A431, SCC13	Squamous Cell Carcinoma	0-60 μ M	24 hours	Induces cell differentiation and cell cycle arrest; reduces colony formation. [1]
A431	Squamous Cell Carcinoma	0.01-10 μ M	Not Specified	Inhibits cell proliferation in a dose- and time-dependent manner; reduces expression of p-NF κ Bp65, iNOS, COX-2, p-PI3K, and p-AKT.[1]
SKOV-3	Ovarian Cancer	10 μ M	48 hours	Promotes apoptosis.[1]
Ovarian Cancer Cells	Ovarian Cancer	Not Specified	Not Specified	Decreased cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis.[4]
HCT-116, Caco-2	Colon Cancer	60 nM	48 hours	Increased mRNA levels of ESR2 (ER β) and HPGD (15-PGDH); decreased mRNA levels of

				PTGS2 (COX-2), CTNNB1 (β-catenin), CCND1 (cyclin D1), and MYC.[5]
HT-29, Caco-2	Colon Cancer	Not Specified	Not Specified	Induces phosphorylation of β-catenin.[5]
SW-480	Colon Cancer	60 nM	48 hours	Reduced expression of active β-catenin and COX-2; increased expression of 15-PGDH.[5]
CMT-U27, CF41.Mg	Canine Mammary Tumor	Not Specified	Not Specified	Synergistically (with genistein) inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest.[6][7]

Experimental Protocols

Protocol 1: General Cell Culture and Prinaberel (ERB-041) Treatment

This protocol provides a general workflow for culturing cells and treating them with **Prinaberel**.

Materials:

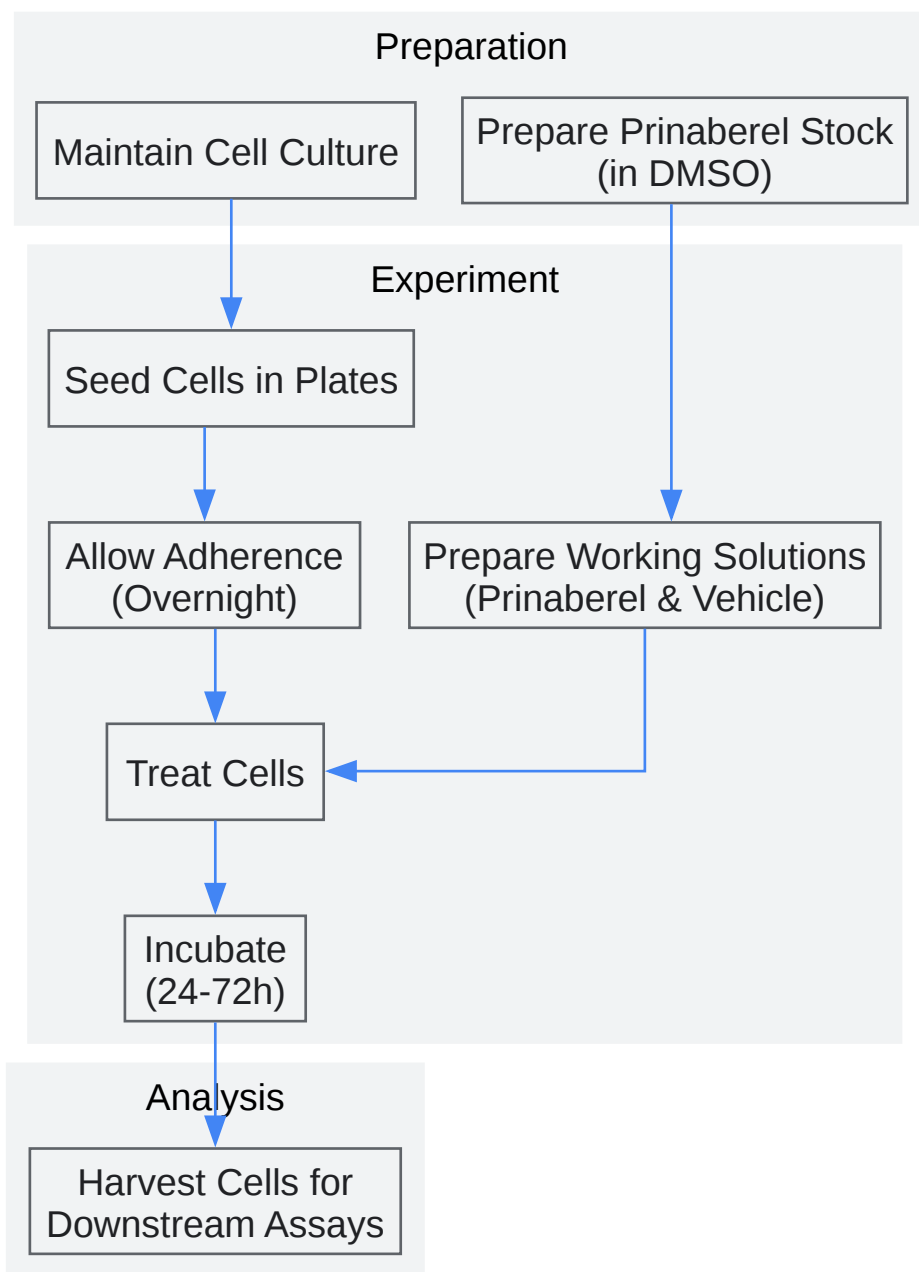
- Cell line of interest (e.g., A431, SKOV-3, HCT-116)

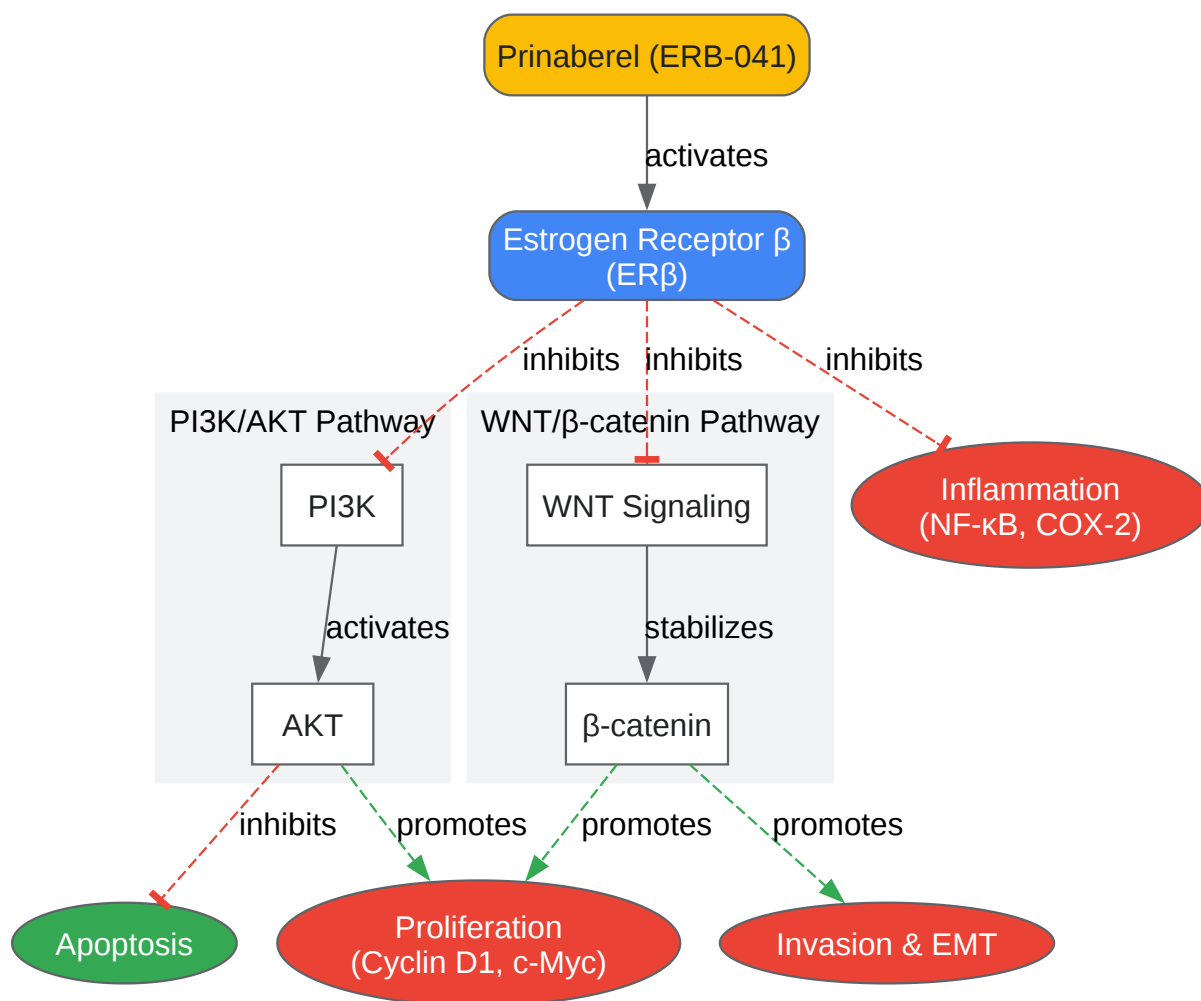
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **Prinaberel** (ERB-041) powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Cell culture flasks/plates
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Cell Culture: Maintain the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO₂. Subculture cells as needed to maintain logarithmic growth.
- Stock Solution Preparation: Prepare a high-concentration stock solution of **Prinaberel** (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term stability.^[1] Avoid repeated freeze-thaw cycles.
- Cell Seeding: Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.
- **Prinaberel** Treatment:
 - On the day of the experiment, prepare working solutions of **Prinaberel** by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 10 nM to 10 µM).^[1]
 - Prepare a vehicle control using the same final concentration of DMSO as in the highest **Prinaberel** concentration group.
 - Remove the old medium from the cells and wash once with sterile PBS.

- Add the medium containing the appropriate concentrations of **Prinaberel** or the vehicle control to the cells.
- Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
- Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the following protocols.





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